Naloxazine - 71786-91-9

Naloxazine

Catalog Number: EVT-1564255
CAS Number: 71786-91-9
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naloxazine is derived from thebaine, a naturally occurring opiate. Its classification falls under opioid antagonists, which are substances that block the effects of opioids at their receptor sites, primarily the mu-opioid receptor. This mechanism makes naloxazine a candidate for research into safer alternatives for treating opioid-related conditions without the risk of inducing significant respiratory depression.

Synthesis Analysis

Methods and Technical Details

The synthesis of naloxazine can be achieved through various methods, often involving complex organic reactions. One notable method includes the use of oxazolidine derivatives, which are synthesized from oxymorphone and then reacted with Grignard reagents to produce naloxazine and its analogs in high yields. The process typically involves several steps:

  1. Formation of Oxazolidine: The N-oxide of O-acetyloxymorphone is treated with the Burgess reagent to yield an oxazolidine.
  2. Reactions with Grignard Reagents: The oxazolidine undergoes reactions with various Grignard reagents to yield substituted derivatives, including naloxazine.
  3. Purification: The final products are purified using standard techniques such as chromatography.

These methods have been documented to provide excellent yields, demonstrating the efficiency of modern synthetic organic chemistry in producing naloxazine .

Molecular Structure Analysis

Structure and Data

Naloxazine has a complex molecular structure characterized by its multiple rings and functional groups. The molecular formula is C₁₉H₂₃N₃O₃, and its structure can be described as follows:

  • Core Structure: It features a phenanthrene backbone typical of many opioid compounds.
  • Functional Groups: Naloxazine contains hydroxyl (-OH) groups and an ether linkage, contributing to its pharmacological properties.

The compound's three-dimensional conformation plays a critical role in its interaction with opioid receptors, influencing its efficacy as an antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

Naloxazine participates in several chemical reactions typical of opioid derivatives:

  1. Oxidation: Starting from thebaine or similar precursors, naloxazine can be synthesized through oxidation processes that modify specific functional groups.
  2. Reduction: Reduction reactions may also be employed to convert intermediates into naloxazine.
  3. Esterification: The formation of esters can occur during synthesis, particularly when acetic anhydride is used in the reaction sequence.

These reactions highlight the versatility of naloxazine's chemical structure and its potential modifications for enhanced therapeutic effects .

Mechanism of Action

Process and Data

Naloxazine operates primarily as an antagonist at the mu-opioid receptor. Its mechanism involves:

  • Receptor Binding: Naloxazine binds competitively to opioid receptors, preventing opioids from exerting their effects.
  • Inhibition of Opioid Effects: By blocking these receptors, naloxazine effectively reverses the respiratory depressant effects associated with opioid overdose.

Research indicates that naloxazine may also exhibit partial agonist activity at certain receptors, which could provide a unique profile compared to other antagonists like naloxone .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naloxazine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 329.41 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how naloxazine behaves in biological systems and during pharmaceutical formulation .

Applications

Scientific Uses

Naloxazine has several potential applications in scientific research and clinical practice:

  1. Opioid Overdose Treatment: Its primary application is as a rescue agent for reversing opioid overdoses, similar to naloxone but with potentially fewer side effects related to respiratory depression.
  2. Research Tool: Naloxazine serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor dynamics and developing new treatments for pain management without the risks associated with traditional opioids.
  3. Opioid Use Disorder Management: Ongoing research explores its role in treating opioid use disorder by mitigating withdrawal symptoms while preventing misuse .
Introduction to Naloxone: Historical Context and Pharmacological Significance

Evolution of Opioid Antagonists: From Discovery to Clinical Adoption

The development of opioid antagonists represents a cornerstone in modern pharmacology, beginning with the synthesis of nalorphine (N-allyl-normorphine) in the 1950s—marketed as Nalline. This early compound was controversially employed as a "technology of suspicion" by law enforcement to detect narcotic dependence through induced withdrawal symptoms, establishing a framework of surveillance rather than therapy [6]. The pivotal breakthrough came in 1961 when Jack Fishman and Mozes Lewenstein synthesized naloxone while researching opioid-related constipation at Endo Laboratories. Patented that year, naloxone offered superior safety and efficacy as a pure competitive opioid antagonist without the partial agonist properties or severe adverse effects associated with nalorphine [7] [8].

FDA approval for opioid overdose reversal followed in 1971, yet clinical adoption remained confined to hospital settings and emergency medical services for two decades. Paramedics and EMTs utilized injectable formulations to manage acute overdose cases, but broader community access was nonexistent despite rising opioid-related mortality [1] [7]. A paradigm shift occurred in 1996 when the Chicago Recovery Alliance (CRA), grieving the overdose death of a colleague, initiated the first community-based naloxone distribution program. This grassroots effort recognized people who use opioids as critical first responders, equipping them with naloxone kits and training—a radical departure from medicalized overdose response [3] [7]. By 2017, all 50 U.S. states had enacted naloxone access laws, culminating in the Surgeon General’s 2018 advisory urging public carry of naloxone [3] [4].

Table 1: Key Milestones in Opioid Antagonist Development

YearEventSignificance
1950sNalorphine (Nalline) used by law enforcementFirst narcotic antagonist; employed for surveillance
1961Synthesis of naloxone by Fishman and LewensteinCreation of a pure competitive opioid antagonist
1971FDA approval of naloxoneRestricted to hospital and EMS use
1996Chicago Recovery Alliance community distributionFirst program empowering laypersons as responders
2017Universal state-level naloxone access lawsLegal frameworks enabling pharmacy and community distribution
2018U.S. Surgeon General’s advisoryNational endorsement of public naloxone carry

Pharmacologically, naloxone’s competitive antagonism at μ-opioid receptors (MOR) remains its defining characteristic. With high affinity for MOR (Ki = 1.1 nM), it displaces agonist opioids like fentanyl (Ki = 0.48 nM) and heroin, rapidly reversing respiratory depression—the primary cause of overdose death [1] [2]. Its action extends to κ- and δ-opioid receptors but with significantly lower affinity, explaining its targeted reversal of opioid-induced CNS depression without substantial off-target effects [1] [8]. Structural modifications of the oxymorphone backbone, including N-allyl substitution and 14-hydroxylation, confer pure antagonist properties by preventing G-protein activation and β-arrestin recruitment—mechanisms that underlie the efficacy of later agents like naltrexone and methylnaltrexone [2] [8].

Naloxone’s Role in the Opioid Epidemic: Public Health Imperatives

Naloxone distribution has emerged as a harm reduction cornerstone in the "triple wave" opioid crisis (prescription opioids, heroin, and synthetic opioids). Research demonstrates that community-based overdose education and naloxone distribution (OEND) programs are associated with 27–46% reductions in overdose mortality in affected communities [3] [7]. This efficacy is magnified by the changing illicit drug supply: illicitly manufactured fentanyl (IMF) and its analogues, up to 100 times more potent than morphine, necessitate higher naloxone dosing (4–10 mg) and multiple administrations due to their high receptor affinity and tissue redistribution [1] [4].

Despite policy advancements, structural barriers perpetuate access disparities. "Naloxone deserts"—areas with limited distribution sites—persist in rural regions like West Virginia, where overdose rates are highest, and in underserved urban neighborhoods [1] [3]. Pharmacies in 43 states stock naloxone, yet inconsistent pharmacist training, stigma toward people who use drugs (PWUD), and cost barriers impede uptake. Branded nasal sprays (e.g., Narcan®, Kloxxado®) retail for $75–$140 per kit, while generic injectable formulations cost $20–$40—a critical difference for underfunded harm reduction programs [4] [7]. Federally funded initiatives often prioritize high-cost nasal devices, diverting resources from community-based programs that predominantly use affordable injectable formulations and reach high-risk populations [3] [7].

Table 2: Naloxone Formulations and Access Considerations

FormulationBioavailabilityOnset/DurationAccess Challenges
Injectable (IV/IM)98% (IM)2 min (IV); 5 min (IM); 45–90 min durationNeedle-stigma; requires training
FDA-approved Nasal Spray43–54%10 min; 30–90 min durationHigh cost ($75–$140/kit); insurance barriers
Generic Injectable98% (IM)5 min (IM); 30–90 min durationLow cost ($20–$40) but deprioritized in funding

Innovative distribution models are bridging these gaps. "Leave-behind" programs by EMS providers supply naloxone at overdose scenes, while telehealth services facilitate mail-based delivery to remote areas [3] [4]. The Veterans Health Administration’s system-wide OEND integration demonstrates scalability within large healthcare systems, and co-prescribing with opioid analgesics or medications for opioid use disorder (e.g., buprenorphine) targets iatrogenic risks [3] [4]. Critically, peer-to-peer distribution by PWUD accounts for 90% of overdose reversals—evidence supporting the prioritization of community-led initiatives [7]. The recent FDA approval of higher-dose (8 mg) nasal sprays addresses fentanyl’s potency but exacerbates cost barriers, underscoring the need for subsidized programs [1] [4].

Properties

CAS Number

71786-91-9

Product Name

Naloxazine

IUPAC Name

7-hydrazinyl-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,12,14,17,21,23-24H,1,5-10,20H2

InChI Key

BQQCJKQXLQZKTG-UHFFFAOYSA-N

SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NN

Synonyms

naloxazine

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.